molecular formula C19H19NO4 B2855660 7,7-Dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid CAS No. 799251-48-2

7,7-Dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Cat. No. B2855660
CAS RN: 799251-48-2
M. Wt: 325.364
InChI Key: GABNFGMDBLIYKU-UHFFFAOYSA-N
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Description

Quinazoline is a class of organic compounds with a bicyclic structure, consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The compound you mentioned seems to be a derivative of quinazoline, with various functional groups attached to the basic quinazoline structure.


Synthesis Analysis

The synthesis of quinazoline derivatives generally involves reactions such as the aza-reaction, microwave-assisted reaction, metal-mediated reaction, ultrasound-promoted reaction, and phase-transfer catalysis reaction . The exact synthesis process for your specific compound would depend on the positions and types of the functional groups in the molecule.


Chemical Reactions Analysis

The chemical reactions involving your compound would depend on the functional groups present in the molecule. Quinazoline derivatives are known to participate in a variety of reactions due to the presence of multiple reactive sites .

Future Directions

The future research directions for a compound would depend on its potential applications. Quinazoline derivatives have been studied for their potential use in various fields, including medicine, due to their wide range of biological activities .

properties

IUPAC Name

7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-6,8-dihydroquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-11-4-6-12(7-5-11)20-15-9-19(2,3)10-16(21)13(15)8-14(17(20)22)18(23)24/h4-8H,9-10H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABNFGMDBLIYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=C(C2=O)C(=O)O)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

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